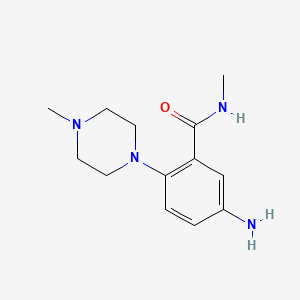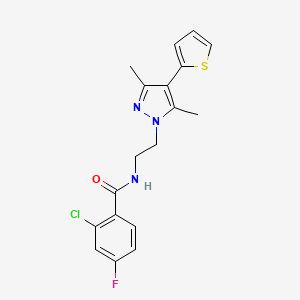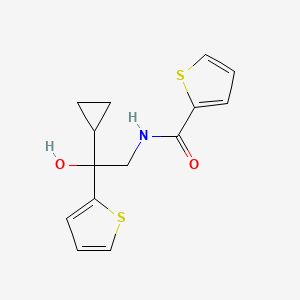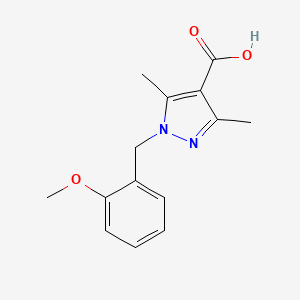
1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid” is a complex organic molecule. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a carboxylic acid group, and a dimethylcyclopropane group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry. For instance, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds, and could potentially be used in the synthesis of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Cyclopropane derivatives, including those related to 1-(3-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, have been synthesized and characterized, showcasing their potential in biological applications due to their structural uniqueness. For example, glycosyl esters of cyclopropane carboxylic acid were prepared, indicating the versatility of these compounds in synthesizing biologically active molecules (Tian Li, 2009). Furthermore, the synthesis routes and resolution of 2,2-dimethylcyclopropane carboxylic acid have been summarized, underscoring the compound's significance as an intermediate in the production of medicaments and pesticides (Li Gong, 2007).
Chemical Properties and Applications
Studies have delved into the chemical properties and applications of cyclopropane derivatives. The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related compounds demonstrates the potential of these molecules in creating complex structures with significant biological activity (S. Yong et al., 2007). Additionally, the crystal structure analysis of derivatives, such as 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide, contributes to our understanding of the molecular configurations that enhance biological activity (Shen De-long, 2008).
Biological Activity
The exploration of the biological activity of cyclopropane derivatives has been a significant area of research. For instance, the study on arylcyclopropanecarboxyl guanidines as novel inhibitors of the sodium hydrogen exchanger isoform-1 highlights the therapeutic potential of cyclopropane derivatives in treating conditions associated with ischemia (S. Ahmad et al., 2001). Moreover, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety demonstrate the utility of these compounds in enzyme inhibition, offering insights into their potential use in disease treatment (M. Boztaş et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-12(2)8-13(12,11(15)16)10-5-3-4-9(6-10)7-14/h3-6H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGVPLNDFUJNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC(=C2)C#N)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Isopropylphenyl)sulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2687257.png)


![3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2687264.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2687266.png)
![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)
![(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2687268.png)
![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687269.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)


![3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2687277.png)

